tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate
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Overview
Description
tert-Butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain bearing a 4-amino-1H-pyrazol-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate can undergo oxidation reactions, typically involving the amino group on the pyrazole ring.
Reduction: Reduction reactions may target the carbamate moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated for its role in treating diseases or conditions through its interaction with specific biological targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with desirable properties .
Mechanism of Action
The mechanism of action of tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl (3-(4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
- tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
Comparison: Compared to similar compounds, tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate is unique due to its specific substitution pattern and the presence of the carbamate moiety.
Biological Activity
Tert-butyl (3-(4-amino-1H-pyrazol-1-yl)propyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group , an amino group , and a pyrazole ring , which contribute to its biological properties. Its molecular formula is C8H14N4O2 with a molecular weight of approximately 266.34 g/mol.
Structural Features
Feature | Description |
---|---|
Tert-butyl group | Provides lipophilicity and steric bulk |
Amino group | Potential for hydrogen bonding and interaction |
Pyrazole ring | Imparts unique electronic properties |
This compound has been identified as a potential inhibitor of specific kinases, particularly within the PCTAIRE family . These kinases play critical roles in cell cycle regulation and signal transduction pathways, making them significant targets for cancer therapy.
Inhibition Studies
Research has shown that this compound exhibits selective inhibition against various kinases:
- CDK16 : Exhibited an EC50 of 33 nM, indicating potent inhibition.
- PCTAIRE Family : Showed IC50 values ranging from 20 to 180 nM across different members .
Interaction with Biological Targets
The compound's interactions with enzymes and receptors are crucial for understanding its therapeutic potential. It has been observed to modulate enzyme activities, which may lead to alterations in cellular signaling pathways associated with cancer and other diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Cancer Cell Line Studies : A study demonstrated that treatment with the compound resulted in reduced cell viability in cancer cell lines, suggesting its potential as an anti-cancer agent. The compound induced G2/M phase cell cycle arrest, confirming its role in inhibiting cell proliferation .
- Kinase Selectivity Profiling : A detailed analysis using differential scanning fluorimetry (DSF) revealed that the compound selectively stabilized CDK16 and GSK3, indicating its specificity towards these kinases while minimizing off-target effects .
Comparative Analysis with Similar Compounds
To highlight the unique aspects of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl (3-amino-bicyclo[1.1.1]pentan-1-yl)carbamate | Bicyclic structure | Distinct bicyclic framework |
Tert-butyl (3-amino-propyl)(4-(tert-butoxycarbonyl)amino)butyl-carbamate | Additional butoxycarbonyl group | Enhanced lipophilicity due to butoxycarbonyl |
Properties
IUPAC Name |
tert-butyl N-[3-(4-aminopyrazol-1-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-5-4-6-15-8-9(12)7-14-15/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITIZOQUUVELJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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